Product packaging for Calcium dextrofolinate(Cat. No.:CAS No. 115940-48-2)

Calcium dextrofolinate

Cat. No.: B606455
CAS No.: 115940-48-2
M. Wt: 511.5 g/mol
InChI Key: KVUAALJSMIVURS-KZCZEQIWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium dextrofolinate is the calcium salt of a derivative of Folic Acid, a vitamin needed to synthesize DNA, conduct DNA repair and methylate DNA, it also acts as a cofactor in biological reactions involving folate. Levoleucovorin impurity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21CaN7O7 B606455 Calcium dextrofolinate CAS No. 115940-48-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

115940-48-2

Molecular Formula

C20H21CaN7O7

Molecular Weight

511.5 g/mol

IUPAC Name

calcium (2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13+;/m1./s1

InChI Key

KVUAALJSMIVURS-KZCZEQIWSA-L

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calcium dextrofolinate;  Calcium (6R)-folinate; 

Origin of Product

United States

Historical Trajectory and Foundational Discoveries in Folate Biochemistry

Early Recognition of Nutritional Factors in Biological Processes

The recognition that specific nutritional factors are essential for fundamental biological processes, particularly in the prevention of disease, has its roots in the early 20th century. A pivotal moment in this understanding came in 1931 through the work of physician Lucy Wills. asu.edunih.gov While studying macrocytic anemia in pregnant textile workers in Bombay, India, Wills observed that the condition could be treated with dietary supplements. asu.eduhekint.org Her research, published in the British Medical Journal, detailed how supplements of marmite, a yeast extract, led to significant improvements in red blood cell counts and hemoglobin levels, thereby alleviating the symptoms of anemia. asu.edu

This led to the hypothesis that a deficiency in certain B vitamins, abundant in both liver and marmite, was the underlying cause of this type of anemia. asu.edu The unidentified curative substance was termed the "Wills Factor". karger.comhumanprogress.org These findings were crucial in establishing the link between diet and specific pathological conditions, laying the groundwork for the eventual discovery of folic acid. asu.eduhekint.org Anemia, characterized by a lack of healthy red blood cells, can lead to symptoms like fatigue and irritability, and in severe cases, can be fatal. asu.eduhekint.org Wills' work was instrumental in demonstrating that a nutritional deficiency was at the heart of this particular form of anemia. nih.govhekint.org

Isolation and Structural Elucidation of Parent Folate Compounds

Following the initial observations by Lucy Wills, the scientific community embarked on a race to isolate and identify the active nutritional component responsible for curing macrocytic anemia. nih.gov This "Wills' factor" was also referred to by other names such as vitamin M (for its effect on monkeys) and vitamin Bc (for its activity in chicks). karger.comnih.gov

The breakthrough in isolating the compound came in 1941 when H.K. Mitchell and his colleagues successfully extracted it from four tons of spinach, leading to the name "folic acid," derived from the Latin word "folium" for leaf. researchgate.netacs.orgmdpi.commhmedical.comfratnow.com In the same year, another research group isolated a growth factor for Lactobacillus casei which was later found to be related to folic acid. karger.com

The pure crystalline form of folic acid was isolated by Bob Stokstad in 1943. researchgate.netnews-medical.net The chemical structure of folic acid, pteroylglutamic acid, was elucidated in 1945 and its synthesis was achieved by 1946. karger.commhmedical.com It was determined to consist of three main parts: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. researchgate.netmdpi.comnih.gov

Another significant discovery occurred in 1948 with the identification of a growth factor for the bacterium Leuconostoc citrovorum, which was initially named "citrovorum factor". wikipedia.orgnih.gov This compound was later identified as folinic acid (5-formyltetrahydrofolic acid), a reduced and more biologically active derivative of folic acid. wikipedia.org

Emergence of Stereoisomeric Folate Derivatives in Research

With the isolation and synthesis of folate compounds, researchers began to investigate their different forms and derivatives. A key development was the understanding of stereoisomerism in relation to folinic acid. Folinic acid possesses two chiral centers, resulting in the existence of diastereomers. plos.org

Commercially available folinic acid, also known as leucovorin, is a racemic mixture of two stereoisomers: the dextrorotatory ((6R)-isomer) and the levorotatory ((6S)-isomer). nih.govdrugbank.com Research revealed that only the levorotatory isomer, (6S)-folinic acid (levofolinic acid), is biologically active. plos.orgnih.gov The dextrorotatory isomer, (6R)-folinic acid (dextrofolinate), is considered biologically inert in many contexts, though it may compete with the active form for cellular transport. plos.orgvulcanchem.com

The recognition of the differential activity of these stereoisomers became crucial in pharmacological applications. nih.gov For instance, in cancer chemotherapy, where folinic acid is used to counteract the toxic effects of antifolate drugs like methotrexate (B535133), the focus shifted towards using the pure, active (6S)-isomer to enhance efficacy and potentially reduce side effects associated with the inactive isomer. nih.govoup.com The development of analytical techniques, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the precise quantification of these stereoisomers and their metabolites in biological samples, furthering the understanding of their distinct pharmacokinetic and pharmacodynamic properties. vulcanchem.comresearchgate.net

Evolution of Understanding of Folate's Biochemical Significance

The understanding of folate's biochemical role has evolved significantly since its discovery. It is now known that folates are essential B vitamins that the human body cannot synthesize and must obtain from the diet. researchgate.netwikipedia.org The primary function of folates is to act as coenzymes in one-carbon metabolism. numberanalytics.comuthscsa.educreative-proteomics.com This intricate network of biochemical reactions involves the transfer of one-carbon units, such as methyl, formyl, and methylene (B1212753) groups. creative-proteomics.com

The biologically active form of folate is tetrahydrofolate (THF), which is produced from dietary folate through the action of the enzyme dihydrofolate reductase. news-medical.netwikipedia.orguthscsa.edu THF and its derivatives are crucial for a variety of fundamental cellular processes, including:

Nucleic Acid Synthesis: Folates are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.govnih.govnih.gov

Amino Acid Metabolism: They are involved in the interconversion of amino acids, such as the conversion of serine to glycine (B1666218). nih.govcreative-proteomics.com

Methionine Regeneration: Folates play a key role in the methionine cycle, where they facilitate the remethylation of homocysteine to form methionine. nih.govnih.gov This, in turn, is vital for the production of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA methylation. news-medical.netcreative-proteomics.com

The compartmentalization of folate metabolism within the cell, occurring in the cytoplasm, mitochondria, and nucleus, highlights its widespread importance. nih.gov Disruptions in folate-mediated one-carbon metabolism have been linked to various health issues, including megaloblastic anemia, neural tube defects, and an increased risk of certain cancers. nih.govnumberanalytics.comcreative-proteomics.com The mandatory fortification of foods with folic acid in several countries since the 1990s underscores the public health significance of ensuring adequate folate intake. nih.govmdpi.com

Nomenclature and Stereochemical Specificity of Dextrofolinate Within Folate Chemistry

Systematic Naming Conventions for Folate Compounds

The nomenclature for folates, a class of compounds belonging to the B-vitamin family, follows systematic conventions established to define their complex structures. mdpi.com Folates are heterocyclic compounds built upon a 4-[(pteridin-6-ylmethyl)amino]benzoic acid skeleton. nih.gov This core structure consists of three main parts: a pterin (B48896) (2-amino-4-hydroxy-pteridine) ring, a para-aminobenzoic acid (PABA) moiety, and one or more L-glutamate residues linked via an amide bond. nih.govwikipedia.org

The term "folate" is a generic descriptor for this family of compounds. nih.gov The parent compound is pteroylglutamic acid, commonly known as folic acid. wikipedia.orgqmul.ac.uk Systematic naming involves specifying the level of reduction of the pteridine (B1203161) ring, the nature and position of one-carbon units, and the number of glutamate (B1630785) residues. qmul.ac.uk Reduced forms are indicated by prefixes such as "dihydro-" and "tetrahydro-". A tetrahydrofolate is assumed to be reduced at positions 5, 6, 7, and 8. qmul.ac.uk One-carbon units can be attached at the N5 or N10 positions, or bridge both, and exist in various oxidation states (e.g., formyl, methylene (B1212753), methyl). nih.govlibretexts.org

The IUPAC-IUB Commission on Biochemical Nomenclature provides detailed guidelines for naming and representing these compounds. For instance, symbols like PteGlu can be used, where "Pte" stands for pteroate and "Glu" for glutamate, with a subscript indicating the number of glutamate units. qmul.ac.uk

Dextrofolinate as a Specific Stereoisomer: (6R)-5-Formyltetrahydrofolate

Calcium dextrofolinate is the calcium salt of dextrofolinic acid, a specific stereoisomer of 5-formyltetrahydrofolate (folinic acid). medchemexpress.commedkoo.commedchemexpress.com The key feature distinguishing it from its biologically more common counterpart, levoleucovorin, is the stereochemistry at the carbon atom in position 6 of the pteridine ring. nih.gov Chemical synthesis of 5-formyltetrahydrofolate from folic acid introduces a chiral center at the C6 position, resulting in a mixture of two diastereomers: the (6S)-isomer (levo) and the (6R)-isomer (dextro). nih.gov

This compound specifically refers to the (6R)-isomer. medkoo.comncats.io Its systematic IUPAC name is monocalcium mono((S)-2-(4-((((R)-2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate). medkoo.com This name precisely defines the absolute configuration at both chiral centers: the (R) configuration at C6 of the pteridine ring and the naturally occurring (S) configuration of the glutamate moiety. medkoo.comnih.gov

PropertyValue
SynonymCalcium (6R)-folinate; 5-FORMYL-(6R)-TETRAHYDROFOLATE CALCIUM SALT medkoo.comncats.io
IUPAC Namemonocalcium mono((S)-2-(4-((((R)-2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) medkoo.com
Molecular FormulaC20H21CaN7O7 chemspider.com
Molecular Weight512.51 g/mol medkoo.com
CAS Number115940-48-2 medkoo.com

Significance of Stereochemistry in Folate Bioconversion and Cofactor Function

The stereochemistry at the C6 position of the pteridine ring is of paramount importance for the biological activity of folates. annualreviews.orgnih.gov Folate-dependent enzymes, which are crucial for the transfer of one-carbon units in the synthesis of purines, thymidylate, and certain amino acids, exhibit a high degree of stereospecificity. annualreviews.orgnih.gov The naturally occurring and enzymatically active form of tetrahydrofolate cofactors is the (6S)-isomer. annualreviews.org

The (6R)-isomer, dextrofolinate, is generally considered the "unnatural" stereoisomer and is not the preferred substrate for most folate-dependent enzymes. nih.govnih.gov For example, studies have shown that the (6R)-isomer of 5-formyltetrahydrofolate is significantly less effective at supporting the growth of folate-requiring bacteria like Pediococcus cerevisiae compared to the (6S)-isomer. nih.gov Similarly, research on thymidylate synthase, a key enzyme in DNA synthesis, demonstrated that the (6R)-tetrahydrofolate isomer was over 1000 times less effective than the (6S)-isomer in promoting the binding of fluorodeoxyuridylate to the enzyme. nih.gov

This enzymatic selectivity means that the bioconversion and cofactor function of folates are critically dependent on their three-dimensional structure. nih.gov The precise spatial arrangement of the atoms in the (6S)-isomer allows for proper binding to the active sites of enzymes, facilitating the transfer of one-carbon units essential for cellular replication and metabolism. annualreviews.orgseekinghealth.com While some studies have explored potential interactions or minor activities of the (6R)-isomer, the overwhelming evidence points to the (6S)-configuration as the biologically functional form. nih.govnih.gov

Isomeric Purity and its Implications for Mechanistic Studies

Given the profound differences in biological activity between the (6R) and (6S) stereoisomers of folates, the isomeric purity of a given compound is a critical factor in research, particularly in mechanistic studies. nih.govnih.gov Commercially available preparations of folinic acid are often produced by chemical reduction, which results in a racemic mixture containing both (6R)- and (6S)-diastereomers. nih.govnih.gov

Researchers have developed methods, such as enzymatic consumption of the natural (6S) isomer followed by chemical modification, to produce (6R)-5-formyltetrahydrofolic acid with high stereochemical purity (e.g., 99.8%). nih.gov Such purified preparations have been instrumental in confirming that the (6R)-isomer has minimal to no activity in key folate-dependent pathways, thereby underscoring the stereospecificity of these systems. nih.gov The ability to separate and analyze these isomers, often using techniques like chiral high-performance liquid chromatography (HPLC), is fundamental for quality control and for advancing the understanding of folate metabolism. researchgate.netlibretexts.orgmdpi.com

Biosynthetic Pathways and Metabolic Interconversions of Dextrofolinate

Overview of Folate Biosynthesis in Model Systems Relevant to Dextrofolinate Precursors

Organisms like plants, fungi, and various bacteria are capable of synthesizing folates de novo, a process that is absent in animals, making folate a dietary requirement for them. frontiersin.orgnih.govcsic.es The biosynthesis of tetrahydrofolate (THF), the active form of the folate family, is a well-conserved evolutionary pathway. nih.gov This multi-step process is compartmentalized within the cell, involving the cytosol, plastids (in plants), and mitochondria. frontiersin.orgusda.gov

The synthesis begins with the production of two precursor molecules: a pterin (B48896) ring and para-aminobenzoic acid (pABA). frontiersin.orgnih.gov In plants, the pterin moiety is synthesized in the cytosol, while pABA is produced in the plastids. frontiersin.org The initial precursor for the pterin branch is guanosine (B1672433) triphosphate (GTP). nih.govmdpi.com GTP is converted through a series of enzymatic reactions into 6-hydroxymethyldihydropterin (HMDHP). frontiersin.org

The pABA and pterin moieties are then condensed in the mitochondria to form dihydropteroate (B1496061) (DHP). frontiersin.orgusda.gov Following this, the addition of a glutamate (B1630785) residue, a reaction catalyzed by dihydrofolate synthetase (DHFS), results in the formation of dihydrofolate (DHF). asm.orgoup.com This DHF molecule serves as the immediate precursor for the biologically active tetrahydrofolates. frontiersin.org

Table 1: Key Precursors and Enzymes in Folate Biosynthesis

Precursor/EnzymeRole in BiosynthesisCellular Location (in plants)
Guanosine Triphosphate (GTP)Initial precursor for the pterin ring. nih.govmdpi.comCytosol
para-Aminobenzoic Acid (pABA)Precursor molecule that condenses with the pterin ring. frontiersin.orgPlastids
Dihydrofolate Synthetase (DHFS)Catalyzes the addition of glutamate to dihydropteroate to form dihydrofolate. asm.orgoup.comMitochondria
Dihydrofolate (DHF)The direct precursor to tetrahydrofolate. frontiersin.orgMitochondria

Enzymatic Reduction and Formylation Pathways Leading to Dextrofolinate

The conversion of inactive folate forms into biologically active tetrahydrofolate derivatives involves reduction and one-carbon unit transfer reactions. Dextrofolinate is the calcium salt of d-5-formyl-tetrahydrofolic acid. The formation of its core structure, tetrahydrofolate (THF), is a critical step.

Folic acid, a synthetic and oxidized form of folate, must undergo two reduction steps to become THF. wikipedia.org This process is catalyzed by the enzyme dihydrofolate reductase (DHFR). wikipedia.orgslideshare.net In the first step, folic acid is reduced to dihydrofolate (DHF). In the second step, DHFR reduces DHF to THF. wikipedia.org Both of these reduction reactions utilize NADPH as an electron donor. wikipedia.orgnih.gov

Once THF is formed, it can acquire a one-carbon unit. wikipedia.org The primary source of these one-carbon units is the β-carbon of the amino acid serine. wikipedia.org The enzyme serine hydroxymethyltransferase (SHMT) facilitates the transfer of this one-carbon group from serine to THF, resulting in the formation of 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgcreative-proteomics.com

Further enzymatic reactions can then lead to the formation of various formylated THF derivatives. For instance, 5,10-methylenetetrahydrofolate dehydrogenase can oxidize 5,10-CH2-THF to produce 5-formyl-THF and 10-formyl-THF. wikipedia.org Specifically, the synthesis of L-5-methyltetrahydrofolate (a related active folate) from folic acid can be achieved through a multi-step process involving catalytic hydrogenation to form THF, followed by methylenation and subsequent hydrogenation. acs.org A similar principle of reduction and formylation would apply to the formation of dextrofolinate's core structure.

Intracellular Conversion of Dextrofolinate to other Biologically Active Folate Forms

Once inside the cell, dextrofolinate, as a form of 5-formyl-THF, can be converted into other biologically active folate coenzymes. This metabolic flexibility is crucial for its role in one-carbon metabolism. A stable folate like 5-formyl-tetrahydrofolate can be readily converted to other metabolically active folates. oup.com

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, primarily responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). slideshare.netwikipedia.orgpatsnap.com This reaction is essential for regenerating the pool of THF, which is a necessary carrier of one-carbon units for the synthesis of purines, thymidylate, and certain amino acids. wikipedia.orgnih.gov By maintaining the cellular supply of THF, DHFR plays a central role in DNA synthesis and cell proliferation. nih.govpatsnap.com

The mechanism of DHFR involves the transfer of a hydride ion from NADPH to DHF, which is accompanied by a protonation event to yield THF. wikipedia.org The inhibition of DHFR leads to a depletion of THF, which in turn disrupts DNA synthesis. slideshare.netpatsnap.com While the primary substrate for DHFR is DHF, mammalian DHFR can also reduce folic acid to THF. proteopedia.org The enzyme is found in virtually all organisms and is critical for regulating the amount of tetrahydrofolate within the cell. wikipedia.org

Dextrofolinate, being a 5-formyl-THF derivative, can be interconverted with other vital folate forms like 5-methyltetrahydrofolate (5-MTHF) and tetrahydrofolate (THF). THF is the fundamental, unsubstituted folate coenzyme to which one-carbon units are attached. uthscsa.edu

The conversion to 5,10-methylenetetrahydrofolate is a key branch point. From there, the enzyme methylenetetrahydrofolate reductase (MTHFR) catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-MTHF. synnovis.co.uknih.gov 5-MTHF is the predominant form of folate found in plasma and is essential for the remethylation of homocysteine to methionine. synnovis.co.uk A decrease in MTHFR activity can lead to a lower rate of 5-MTHF production and a corresponding increase in other folate forms. pnas.org

The synthesis of 5-MTHF from folic acid precursors has been demonstrated in continuous flow synthesis, which involves the initial reduction to THF, followed by reactions with formaldehyde (B43269) and subsequent hydrogenation. acs.org Enzymatic cascade reactions have also been developed to produce L-5-MTHF from folic acid, highlighting the biochemical pathways available for these interconversions. rsc.org

Role of Folylpolyglutamate Synthase (FPGS) in Folate Polyglutamylation

Folylpolyglutamate synthase (FPGS) is a vital enzyme that plays a central role in maintaining intracellular folate homeostasis. nih.govwikipedia.org Its primary function is to catalyze the sequential addition of glutamate residues to folate and its derivatives, forming folylpolyglutamates. oup.comproteopedia.orgnih.gov This process, known as polyglutamylation, is an ATP-dependent reaction. wikipedia.orgresearchgate.net

Polyglutamylation serves two critical purposes. Firstly, the added glutamate chains render the folate molecules more negatively charged, which effectively traps them within the cell and its compartments, such as the mitochondria. proteopedia.orgcancer-genetics.org Secondly, these polyglutamylated forms are often better substrates for the enzymes involved in one-carbon metabolism compared to their monoglutamate counterparts. nih.govnih.gov This enhanced affinity increases the efficiency of reactions involved in the synthesis of nucleotides and amino acids. nih.gov

FPGS is found in both the cytoplasm and mitochondria, reflecting its importance in both cellular compartments. wikipedia.orgcancer-genetics.orggenecards.org The enzyme acts on various reduced folates and is essential for the survival of proliferating cells. wikipedia.org The reverse reaction, the removal of glutamate residues, is catalyzed by γ-glutamyl hydrolase (GGH). nih.gov The balance between FPGS and GGH activity is crucial for regulating the intracellular concentration and polyglutamylation status of folates. nih.gov

Compartmentalization of Folate Metabolism within the Cell

Folate-mediated one-carbon metabolism is a highly organized process that is compartmentalized within eukaryotic cells, primarily occurring in the cytoplasm, mitochondria, and nucleus. nih.govannualreviews.orgtavernarakislab.gr This separation allows for the differential regulation and function of folate-dependent pathways in distinct subcellular locations. scienceopen.comebi.ac.uk

The cytoplasm and mitochondria represent the two major pools of folate metabolism. researchgate.net While there is some limited exchange of folate cofactors between these compartments, they are metabolically linked through the transport of one-carbon donors like serine, glycine (B1666218), and formate (B1220265) across the mitochondrial membrane. annualreviews.org A specific mitochondrial folate transporter (SLC25A32) facilitates the movement of cytosolic folates into the mitochondria. mdpi.comresearchgate.net

The distribution of folate derivatives and the length of their polyglutamate tails can differ between compartments. For instance, in rat liver cells, the cytoplasm contains a high proportion of 5-methyl-THF, whereas the mitochondria are rich in THF and 10-formyl-THF. annualreviews.org Studies have also indicated that mitochondrial folates may have longer polyglutamate chains compared to those in the cytosol. annualreviews.org This compartmentalization is essential for supporting specific metabolic functions; for example, mitochondrial one-carbon metabolism can provide formate to the cytosol to support purine (B94841) and pyrimidine (B1678525) synthesis. scienceopen.com

Table 2: Cellular Compartmentalization of Folate Metabolism

Cellular CompartmentKey Features of Folate Metabolism
Cytosol Contains a significant pool of folates, including a high percentage of 5-methyl-THF. annualreviews.org Site of purine and thymidylate synthesis. nih.gov Houses a distinct isoform of FPGS for polyglutamylation. nih.govwikipedia.org
Mitochondria Possesses its own set of folate-dependent enzymes and a distinct pool of folates, rich in THF and 10-formyl-THF. annualreviews.org Plays a crucial role in the breakdown of serine and glycine to provide one-carbon units. scienceopen.com Contains a specific folate transporter (SLC25A32). mdpi.comresearchgate.net
Nucleus Also involved in one-carbon metabolism, particularly related to nucleotide synthesis. nih.govtavernarakislab.gr

Cytosolic Folate Pathways

The cytosol is a central hub for folate metabolism, where various forms of folate are interconverted to supply one-carbon units for several critical biosynthetic pathways. pharmgkb.orgsemanticscholar.org Folates enter the cell primarily as 5-methyltetrahydrofolate (5-CH3-THF), the main circulating form in plasma. researchgate.net Synthetic folic acid, on the other hand, must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). ekb.egmdpi.com

Once inside the cytosol, THF is the central coenzyme that can accept a one-carbon unit from serine. The enzyme serine hydroxymethyltransferase 1 (SHMT1) catalyzes the conversion of serine to glycine, while simultaneously transferring the one-carbon unit to THF to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). ekb.eg This molecule sits (B43327) at a critical metabolic fork. researchgate.net It can be used directly for thymidylate synthesis, be oxidized to 10-formyl-THF for purine synthesis, or be irreversibly reduced to 5-methyl-THF by methylenetetrahydrofolate reductase (MTHFR). researchgate.netsemanticscholar.org The resulting 5-methyl-THF donates its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MTR). frontiersin.org This cycle is essential for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. frontiersin.org

The cytosolic pathways are regulated by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate tails to folate molecules. semanticscholar.org This polyglutamation traps folates inside the cell and increases their affinity for folate-dependent enzymes. semanticscholar.org

Table 1: Key Enzymes and Reactions in Cytosolic Folate Metabolism

Enzyme Substrate(s) Product(s) Primary Function
Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF), NADPH Tetrahydrofolate (THF), NADP+ Reduces DHF to the active coenzyme THF. mdpi.com
Serine Hydroxymethyltransferase 1 (SHMT1) Serine, THF Glycine, 5,10-CH2-THF Generates 5,10-CH2-THF from serine. ekb.eg
Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) 5,10-CH2-THF 10-formyl-THF Provides one-carbon units for purine synthesis. semanticscholar.org
Methylenetetrahydrofolate Reductase (MTHFR) 5,10-CH2-THF 5-methyl-THF Directs one-carbon units toward the methionine cycle. researchgate.netfrontiersin.org
Methionine Synthase (MTR) 5-methyl-THF, Homocysteine THF, Methionine Regenerates methionine and THF. frontiersin.org

Mitochondrial Folate Pathways

Mitochondria possess their own distinct folate metabolism that operates in parallel with the cytosolic pathway. semanticscholar.orgsemanticscholar.org A key difference is that mitochondria lack DHFR activity and therefore cannot reduce folic acid; they must import reduced folates like THF or 5-formyl-THF from the cytosol. mdpi.com These imported folates are then polyglutamated by a mitochondrial isoform of FPGS to retain them within the mitochondrial matrix. mdpi.comtubitak.gov.tr

The primary function of the mitochondrial folate pathway is the catabolism of serine to produce formate. nih.gov This process is initiated by the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2), which converts serine to glycine and generates 5,10-CH2-THF. mdpi.comnih.gov This 5,10-CH2-THF is then oxidized to 10-formyl-THF by the enzyme MTHFD2 or its isozyme MTHFD1L. nih.govfrontiersin.org The 10-formyl-THF is subsequently converted to formate and THF. semanticscholar.org

This mitochondrially-generated formate is a crucial metabolite. It can be used within the mitochondria for the synthesis of N-formylmethionine required for mitochondrial protein translation, or it can be exported to the cytosol. semanticscholar.orgnih.gov In the cytosol, this formate serves as a one-carbon source for purine and dTMP synthesis, effectively linking the mitochondrial and cytosolic folate pools. semanticscholar.orgnih.gov The production of formate in the mitochondria is vital for maintaining the integrity of the cytosolic folate pool; ablation of the mitochondrial pathway can lead to the degradation of cytosolic THF. mdpi.comnih.gov

Table 2: Key Enzymes and Reactions in Mitochondrial Folate Metabolism

Enzyme Substrate(s) Product(s) Primary Function
Serine Hydroxymethyltransferase 2 (SHMT2) Serine, THF Glycine, 5,10-CH2-THF Initiates mitochondrial one-carbon metabolism from serine. mdpi.comnih.gov
MTHFD2 / MTHFD1L 5,10-CH2-THF 10-formyl-THF, Formate, THF Generates formate for export to the cytosol and for mitochondrial use. nih.govfrontiersin.org

Nuclear Folate Metabolism

In addition to the cytosol and mitochondria, the nucleus also contains a specialized folate metabolism pathway. semanticscholar.orgpharmgkb.org The primary role of nuclear folate metabolism is to support the de novo synthesis of deoxythymidine monophosphate (dTMP), a nucleotide essential for DNA replication and repair. semanticscholar.orgtavernarakislab.gr

The synthesis of dTMP in the nucleus is catalyzed by a series of enzymes. SHMT1 and a specific isoform of SHMT2, known as SHMT2α, are present in the nucleus and generate 5,10-CH2-THF. semanticscholar.orgtavernarakislab.gr The enzyme thymidylate synthase (TYMS) then transfers the one-carbon unit from 5,10-CH2-THF to deoxyuridine monophosphate (dUMP), producing dTMP and DHF. semanticscholar.org The resulting DHF is subsequently reduced back to THF by DHFR, allowing the cycle to continue. semanticscholar.org The enzyme MTHFD1 is also found in the nucleus, where it can contribute to this pathway. semanticscholar.orgnih.gov

Research has shown that the cell prioritizes the maintenance of the nuclear folate pool, especially under conditions of folate deficiency. nih.gov During folate depletion, the levels of MTHFD1 become enriched in the nucleus at the expense of the cytosol. nih.gov This mechanism ensures that 5,10-CH2-THF is preferentially channeled toward dTMP synthesis to protect genomic integrity, even if it means sacrificing other folate-dependent reactions like homocysteine remethylation in the cytosol. nih.gov

Table 3: Key Enzymes and Reactions in Nuclear Folate Metabolism

Enzyme Substrate(s) Product(s) Primary Function
Thymidylate Synthase (TYMS) 5,10-CH2-THF, dUMP DHF, dTMP Catalyzes the final step in de novo dTMP synthesis. semanticscholar.orgtavernarakislab.gr
SHMT1 / SHMT2α Serine, THF Glycine, 5,10-CH2-THF Provides the one-carbon unit for dTMP synthesis within the nucleus. semanticscholar.orgtavernarakislab.gr
Dihydrofolate Reductase (DHFR) DHF, NADPH THF, NADP+ Regenerates THF to sustain the dTMP synthesis cycle. semanticscholar.orgtavernarakislab.gr

Molecular and Cellular Mechanisms of Dextrofolinate Action

Dextrofolinate as a Cofactor in One-Carbon Metabolism

Dextrofolinate itself does not function as a cofactor in one-carbon metabolism. The biochemical activity attributed to folinic acid is exclusively due to the levo-isomer, levofolinate. Levofolinate is a reduced folate that can be converted into various forms of tetrahydrofolate (THF) without the action of dihydrofolate reductase (DHFR), the enzyme inhibited by methotrexate (B535133). nih.gov These THF derivatives are the essential cofactors that carry and transfer one-carbon units (e.g., methyl, methylene (B1212753), formyl groups) for numerous biosynthetic pathways. wikipathways.orgcreative-proteomics.com Therefore, the following sections describe the central role of the active THF cofactors derived from levofolinate.

The synthesis of nucleotides, the building blocks of DNA and RNA, is critically dependent on folate cofactors derived from levofolinate.

Purine (B94841) Biosynthesis: The de novo synthesis of the purine ring (found in adenine (B156593) and guanine) requires two one-carbon donations. The cofactor 10-formyl-tetrahydrofolate (10-CHO-THF) provides the carbon atoms at positions C2 and C8 of the purine ring. nih.govwikipathways.org This process is fundamental for DNA replication and cell proliferation. creative-proteomics.com

Thymidylate Biosynthesis: The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is a rate-limiting step in DNA synthesis. xiahepublishing.com This reaction is catalyzed by the enzyme thymidylate synthase (TYMS) and requires the cofactor 5,10-methylene-tetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. wikipathways.org During this reaction, 5,10-CH2-THF is oxidized to dihydrofolate (DHF). nih.gov The regeneration of THF from DHF is then catalyzed by dihydrofolate reductase (DHFR). researchgate.net Because levofolinate can replenish the THF pool downstream of the DHFR-catalyzed step, it is effective in rescuing cells from the effects of DHFR inhibitors.

PathwayFolate Cofactor (from Levofolinate)Key EnzymeFunction
Purine Synthesis10-formyl-THFGAR/AICAR TransformylasesDonates C2 and C8 atoms to the purine ring. wikipathways.org
Thymidylate Synthesis5,10-methylene-THFThymidylate Synthase (TYMS)Donates a methyl group to convert dUMP to dTMP. wikipathways.orgxiahepublishing.com

Folate-dependent one-carbon metabolism is intertwined with the metabolism of several amino acids, most notably methionine. nih.gov

The methionine cycle is essential for generating S-adenosylmethionine (SAM), the universal methyl donor. creative-proteomics.com This cycle involves the remethylation of homocysteine to form methionine. The reaction is catalyzed by methionine synthase and requires 5-methyl-tetrahydrofolate (5-methyl-THF) as the methyl group donor and vitamin B12 as a cofactor. mdpi.com 5-methyl-THF is produced from 5,10-methylene-THF by the enzyme methylenetetrahydrofolate reductase (MTHFR) in a largely irreversible reaction. xiahepublishing.com By supplying the THF precursors, levofolinate supports the entire pathway, ensuring the regeneration of methionine and the continuous supply of SAM for methylation reactions. One-carbon metabolism also connects with the metabolism of serine and glycine (B1666218), which can act as primary sources of one-carbon units. nih.gov

Through its role in the methionine cycle, levofolinate makes a crucial contribution to cellular methylation reactions, which are fundamental for epigenetic regulation. creative-proteomics.com The product of the methionine cycle, S-adenosylmethionine (SAM), is the substrate for nearly all biological methylation reactions. creative-proteomics.com

These reactions, catalyzed by methyltransferases, involve the transfer of a methyl group from SAM to various substrates, including DNA, RNA, and histone proteins. mdpi.com

DNA Methylation: The methylation of cytosine residues in DNA, primarily at CpG islands, is a key epigenetic mark that typically leads to gene silencing. nih.gov

Histone Modification: The methylation of histone proteins is a critical component of the "histone code," which regulates chromatin structure and gene expression.

By ensuring a steady supply of 5-methyl-THF for SAM production, the active metabolites of levofolinate are integral to maintaining the epigenetic landscape of the cell. Disruptions in this pathway can lead to aberrant gene expression patterns.

Enzymatic Interactions and Substrate Specificity

The biological inactivity of dextrofolinate is a direct consequence of the high stereospecificity of folate-dependent enzymes. These enzymes have evolved to recognize and bind the naturally occurring levo-isomer of reduced folates, which possess a specific three-dimensional conformation.

Enzymes involved in one-carbon metabolism exhibit distinct binding preferences for their substrates. The affinity (often measured by the Michaelis constant, Km) and catalytic rate (Vmax) are highly dependent on the substrate's structure. While specific kinetic data for dextrofolinate are not widely published, its established biological inactivity implies that it is an extremely poor substrate for folate-dependent enzymes.

For an enzyme like dihydrofolate reductase (DHFR), the active site is structured to precisely accommodate the dihydrofolate molecule, facilitating hydride transfer from the NADPH cofactor. researchgate.netebi.ac.uk The incorrect stereochemistry of dextrofolinate would prevent it from fitting correctly into the active site, resulting in a very high Km value (low binding affinity) and a negligible Vmax (low or no catalytic activity) compared to the levo-isomer. Studies on various DHFR enzymes have consistently shown their specificity for particular pterin (B48896) structures. nih.govscbt.com Polyglutamylation, the addition of multiple glutamate (B1630785) residues, is known to increase the binding affinity of folates for most folate-dependent enzymes, a modification that would be ineffective for the already inactive dextrofolinate. researchgate.netfrontiersin.org

IsomerBiological ActivityInteraction with Folate EnzymesRole in One-Carbon Metabolism
Levofolinate ((6S)-Folinic Acid)ActiveRecognized and processed as a substrate/cofactor.Serves as a precursor to THF cofactors for synthesis and methylation. nih.govwikipathways.org
Dextrofolinate ((6R)-Folinic Acid)InactiveNot recognized; poor binding and no significant catalysis. medchemexpress.comDoes not participate as a cofactor.

The basis for the lack of recognition of dextrofolinate by enzymes lies in the precise three-dimensional architecture of the enzyme's active site. nih.gov An enzyme's active site is not a simple lock, but a complex, chiral environment created by the specific folding of its amino acid chain. This environment includes precisely positioned functional groups that form hydrogen bonds, ionic bonds, and van der Waals interactions with the substrate. scbt.com

The C6 chiral center of folinic acid determines the spatial orientation of the substituents on the pterin ring. Folate-dependent enzymes are built to accommodate the (6S) configuration of levofolinate. The (6R) configuration of dextrofolinate presents these same substituents in a mirror-image orientation. This incorrect spatial arrangement prevents the molecule from making the critical contacts necessary for stable binding and proper alignment for the catalytic reaction to occur. ebi.ac.uk Therefore, despite being chemically identical in composition, the different stereochemistry of dextrofolinate makes it incompatible with the active sites of the enzymes that mediate one-carbon metabolism.

Cellular Transport Mechanisms for Folate Derivatives

The cellular uptake of folate derivatives, including dextrofolinate, is primarily facilitated by two major transport systems: the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). nih.govnih.govnih.gov These transporters are members of the solute carrier (SLC) superfamily and play distinct yet sometimes overlapping roles in maintaining folate homeostasis. nih.govbiorxiv.org The expression and activity of these transporters can vary between different tissues and are influenced by factors such as the local pH environment. nih.govnih.gov

Reduced Folate Carrier (RFC/SLC19A1)-Mediated Transport

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a ubiquitously expressed transmembrane protein that functions as the primary route for folate uptake in most mammalian cells at neutral pH. nih.govnih.govnih.gov It is crucial for delivering folates from the systemic circulation to various tissues. nih.gov

The RFC operates as an antiporter, mediating the import of reduced folates in exchange for intracellular organic anions, such as organic phosphates. uniprot.orgfrontierspartnerships.orgnih.gov This anion exchange mechanism is driven by the concentration gradient of the exchanging anions across the cell membrane. nih.govuniprot.org The carrier has a high affinity for reduced folates like 5-methyltetrahydrofolate, which is the main circulating form of folate in the body. uniprot.orgresearchgate.net While it can transport a variety of folate analogs, its affinity for folic acid is notably lower. nih.govveritastk.co.jp The transporter's substrate specificity is determined by key amino acid residues within its structure that recognize and bind to the folate molecule. cas.cnnih.govbiorxiv.org

Table 1: Substrate Affinity of the Reduced Folate Carrier (RFC/SLC19A1)

Substrate Affinity (Km) Notes
Reduced Folates (e.g., 5-methyltetrahydrofolate) High (1–10 µM) researchgate.net Preferred substrates.
Methotrexate High frontierspartnerships.org An antifolate drug transported by RFC.
Folic Acid Low nih.govveritastk.co.jp Poorly transported compared to reduced folates.

The activity of the Reduced Folate Carrier is optimal at a neutral pH, typically around 7.4, which is characteristic of the physiological pH of blood and most tissues. nih.govveritastk.co.jpnih.gov Its transport function significantly diminishes in acidic environments. nih.gov This pH sensitivity is a key distinguishing feature from the Proton-Coupled Folate Transporter (PCFT).

Proton-Coupled Folate Transporter (PCFT/SLC46A1)-Mediated Transport

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another critical transporter for folates, particularly in specific tissues and under acidic conditions. nih.govnih.gov It was initially identified as a heme carrier protein but was later established as the primary transporter for dietary folate absorption in the acidic environment of the proximal small intestine. nih.govdrugbank.com

PCFT functions as a symporter, coupling the transport of folates across the cell membrane to the co-transport of protons (H+) down their electrochemical gradient. uniprot.orguniprot.orgbioivt.comuniprot.org This H+-coupled symport mechanism allows for the "uphill" transport of folates into the cell, even against a concentration gradient. nih.gov The process is electrogenic, meaning it generates an electrical current across the membrane. nih.govwikipedia.org The binding of a proton to the transporter is thought to induce a conformational change that increases the affinity for the folate substrate, facilitating its translocation across the membrane. uniprot.orgresearchgate.net

The activity of PCFT is highly dependent on an acidic pH. nih.govuniprot.orgbioivt.com Its transport function is optimal in the pH range of 4.0 to 5.5. uniprot.orguniprot.orggenecards.org This acidic pH optimum is crucial for its role in the proximal jejunum, where the microclimate is acidic, allowing for efficient absorption of dietary folates. nih.govnih.gov PCFT activity decreases as the pH increases, becoming negligible at neutral pH. uniprot.orggenecards.org This characteristic makes PCFT particularly important in acidic microenvironments, such as those found in some tumors. wikipedia.org

Table 2: pH Optima for Folate Transporters

Transporter Gene Optimal pH Transport Mechanism
Reduced Folate Carrier (RFC) SLC19A1 ~7.4 nih.govveritastk.co.jpnih.gov Anion Exchange uniprot.orgfrontierspartnerships.orgnih.gov

Folate Receptor (FR)-Mediated Endocytosis

Folate Receptor (FR)-mediated endocytosis is a high-affinity, low-throughput cellular uptake mechanism for folates and their analogs. frontiersin.org This process begins with the binding of a folate compound to a folate receptor on the cell surface, which triggers the internalization of the receptor-ligand complex into the cell within a vesicle. nih.govresearchgate.net

Specificity of FR Isoforms (FRα, FRβ, FRγ, FRδ) for Folate Derivatives

The human folate receptor family comprises four known isoforms: FRα, FRβ, FRγ, and FRδ, each with distinct tissue distribution and ligand-binding characteristics. mdpi.comresearchgate.net FRα and FRβ are anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) tail, while FRγ is a secreted protein. frontiersin.orgturkupetcentre.net FRδ, also known as Juno, is notable for not binding to folic acid or its derivatives. turkupetcentre.net

The isoforms exhibit significant differences in their specificity and affinity for various folate derivatives. Research comparing FRα (also referred to as MFR-1) and FRβ (MFR-2) has revealed a marked difference in stereospecificity. nih.gov FRβ preferentially binds the naturally occurring, physiological (6S) diastereoisomers of reduced folates like N5-methyltetrahydrofolate. nih.gov In contrast, FRα shows a preference for the unphysiological (6R) diastereoisomers, which includes dextrofolinate (the 6R form of N5-formyltetrahydrofolate). nih.gov Furthermore, FRβ generally displays a significantly higher affinity (ranging from 2- to 100-fold greater) for all tested folate compounds compared to FRα. nih.gov

FRα is the predominant isoform in normal epithelial cells and is frequently overexpressed in various carcinomas. nih.gov FRβ is typically expressed at low levels in hematopoietic tissues but can be elevated in certain non-epithelial malignancies. turkupetcentre.netnih.gov This differential expression and binding specificity may have significant implications for the cellular uptake of different folate compounds in normal versus malignant tissues. nih.gov

Receptor IsoformPrimary CharacteristicGeneral Location (Normal Tissue)Binding Specificity Highlight
FRα (FOLR1) GPI-anchoredApical surface of epithelial cells (kidney, lung, choroid plexus) turkupetcentre.netonclive.comPreferentially binds (6R) diastereoisomers of reduced folates (e.g., dextrofolinate) nih.gov
FRβ (FOLR2) GPI-anchoredPlacenta, hematopoietic tissues (spleen, bone marrow), activated macrophages frontiersin.orgturkupetcentre.netfrontiersin.orgPreferentially binds physiological (6S) diastereoisomers of reduced folates nih.gov
FRγ (FOLR3) Secreted proteinNeutrophil granulocytes, monocytes frontiersin.orgBinds folates but is not membrane-anchored for transport turkupetcentre.net
FRδ (FOLR4) GPI-anchoredRegulatory T cells, mammalian eggs frontiersin.orgDoes not bind folate or its derivatives turkupetcentre.net
Receptor-Ligand Complex Internalization and Release Mechanisms

The internalization process via folate receptors is a multi-step event. It initiates upon the binding of a folate derivative, such as dextrofolinate, to a folate receptor on the cell surface, forming a receptor-ligand complex. frontiersin.orgnih.gov This binding triggers an invagination of the plasma membrane, which envelops the complex and buds off to form an intracellular vesicle known as an endosome. researchgate.netresearchgate.net

Once internalized, the endosome undergoes a critical maturation process involving proton pumps that actively lower the internal pH to approximately 5.0-6.5. researchgate.netnih.gov This acidification is the key trigger for ligand release. researchgate.net The acidic environment induces a conformational change in the folate receptor, which significantly reduces its binding affinity for the folate ligand. researchgate.netnih.govuniprot.org This leads to the dissociation and release of the folate derivative from the receptor into the cytoplasm, where it can participate in metabolic pathways. Following the release of its cargo, the folate receptor is typically recycled back to the cell surface, ready to bind another ligand. researchgate.netresearchgate.net

Role of Lipid Rafts and Caveolae in FR-Mediated Internalization

Folate receptors FRα and FRβ, being GPI-anchored proteins, are not randomly distributed across the plasma membrane. Instead, they are concentrated in specific, highly ordered microdomains known as lipid rafts. molbiolcell.orgpsu.edu A subset of these rafts form flask-shaped invaginations called caveolae. nih.gov These domains are enriched in cholesterol and sphingolipids and serve as platforms for organizing and compartmentalizing cellular signaling and trafficking events. molbiolcell.orgnih.gov

The localization of folate receptors within these microdomains is fundamental to their internalization mechanism. nih.govmolbiolcell.org The endocytosis of folate receptors is a clathrin-independent process, often referred to as potocytosis or caveolae-mediated endocytosis. frontiersin.orgmdpi.comtandfonline.com This pathway involves the internalization of the caveolae themselves, carrying the receptor-ligand complex into the cell. psu.edu By concentrating the receptors and associated signaling molecules, lipid rafts and caveolae are thought to enhance the efficiency and specificity of the folate uptake process. molbiolcell.orgtandfonline.com

Molecular Regulation of Folate Pathway Components

The intricate network of folate metabolism is tightly regulated at multiple molecular levels to ensure that the supply of one-carbon units meets cellular demand for processes like DNA synthesis and methylation. nih.gov This regulation involves control over the expression and activity of the various enzymes and transporters that constitute the pathway. nih.govmdpi.com

Transcriptional and Translational Control of Folate Enzymes and Transporters

The expression of genes encoding key folate pathway components, including transporters (FR, RFC, PCFT) and enzymes, is subject to complex transcriptional and translational control. nih.govmdpi.com This regulation is influenced by a variety of factors, most notably the availability of folate and the metabolic state of the cell. mdpi.com

For instance, dietary folate deficiency has been shown to cause an upregulation in the expression of folate transporters in intestinal and liver tissues, likely as a compensatory mechanism to increase folate uptake. d-nb.info Conversely, chronic ethanol (B145695) exposure can decrease the expression of these same transporters. d-nb.info At the transcriptional level, nutrient-sensing pathways can influence transcription factors that, in turn, control the expression of folate metabolism enzymes. mdpi.com

Translational regulation also plays a key role. Some enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), can autoregulate their own synthesis by binding directly to their mRNA, thereby repressing translation. mdpi.com This provides a rapid feedback mechanism to prevent excessive enzyme production when substrates are not available. mdpi.com

Regulatory FactorEffect on Folate PathwayMechanism Example
Folate Availability Modulates expression of transporters and enzymes mdpi.comd-nb.infoFolate deficiency can lead to increased mRNA expression of folate transporters (FR, RFC, PCFT) d-nb.info
Transcription Factors Control gene expression of pathway components mdpi.comNutrient-sensing pathways (e.g., mTOR) can activate transcription factors that promote the expression of folate metabolism enzymes mdpi.com
mRNA Binding Autoregulation of enzyme synthesis mdpi.comDihydrofolate reductase (DHFR) protein can bind its own mRNA to inhibit its translation mdpi.com
External Factors Can alter transporter expression d-nb.infoChronic ethanol consumption has been shown to decrease the expression of FR, RFC, and PCFT in various tissues d-nb.info

Post-Translational Modifications and Cofactor Availability

Beyond transcriptional and translational control, the activity of folate pathway enzymes is finely tuned by post-translational modifications (PTMs) and the availability of essential cofactors. nih.govmdpi.com PTMs such as phosphorylation, methylation, acetylation, and ubiquitination can rapidly alter an enzyme's activity, stability, or localization in response to cellular signals. mdpi.comcreative-proteomics.com A prominent example is the enzyme methylenetetrahydrofolate reductase (MTHFR), whose activity can be reduced by phosphorylation, thereby modulating the production of 5-methyltetrahydrofolate. nih.gov

Feedback Mechanisms in Folate Cofactor Partitioning

The partitioning of folate cofactors is a critical regulatory node in cellular metabolism, ensuring that the appropriate one-carbon units are available for various biosynthetic pathways. This process is governed by complex feedback mechanisms that respond to the cell's metabolic state.

One of the key aspects of this regulation is the balance between the pathways for thymidylate synthesis and purine biosynthesis. nih.gov The enzyme dihydrofolate reductase (DHFR) plays a central role in regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the thymidylate synthase (TS) reaction. uniprot.orgwikipedia.org This regeneration is crucial for maintaining the pool of THF, which can then be converted into various one-carbon derivatives required for nucleotide synthesis. wikipedia.org

The activities of enzymes involved in the folate cycle are regulated by the levels of their substrates and products. For instance, the accumulation of certain folate derivatives can inhibit enzymes earlier in the pathway, preventing the overproduction of specific one-carbon units. The cellular methylation cycle is also interconnected with folate metabolism, where the accumulation of S-adenosylmethionine (AdoMet) can inhibit enzymes in the methionine biosynthesis pathway and stimulate the transsulfuration pathway. nih.gov This interplay ensures that the distribution of one-carbon units is dynamically adjusted to meet cellular demands for methylation reactions versus nucleotide synthesis. nih.gov

Table 1: Key Enzymes in Folate Cofactor Partitioning

EnzymeFunctionRegulatory Role
Dihydrofolate reductase (DHFR)Reduces dihydrofolate to tetrahydrofolate. wikipedia.orgCentral to regenerating the primary folate acceptor, THF. wikipedia.org
Thymidylate synthase (TS)Catalyzes the synthesis of dTMP from dUMP. ebi.ac.ukIts activity influences the DHF levels, impacting DHFR. ebi.ac.uk
Serine hydroxymethyltransferase (SHMT)Interconverts serine and glycine, producing 5,10-methylenetetrahydrofolate.Balances one-carbon units between thymidylate synthesis and cellular methylation. nih.gov
Methylenetetrahydrofolate reductase (MTHFR)Reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.Commits one-carbon units to the methionine synthesis pathway.

Dextrofolinate's Role in Cellular Redox Homeostasis

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions, which is crucial for a multitude of cellular processes. nih.gov Dextrofolinate, through its participation in folate metabolism, indirectly influences cellular redox balance, primarily through the generation of NADPH.

The enzyme dihydrofolate reductase (DHFR) utilizes NADPH as a cofactor to reduce dihydrofolate (DHF) to tetrahydrofolate (THF). wikipedia.org This reaction is a consumer of NADPH, a key cellular reductant. wikipedia.orgnih.gov The NADP+/NADPH redox couple is essential for maintaining cellular redox balance and is involved in biosynthetic reactions and the detoxification of reactive oxygen species (ROS). nih.govnih.gov

Furthermore, the folate-dependent synthesis of purines and thymidylate is interconnected with cellular energy metabolism and redox balance. nih.gov The regeneration of glutathione (B108866), a major cellular antioxidant, is dependent on the enzyme glutathione reductase, which also uses NADPH. nih.gov Therefore, the partitioning of NADPH between biosynthetic pathways, such as folate metabolism, and antioxidant defense systems is a critical aspect of cellular redox homeostasis. nih.gov

Table 2: Factors Influenced by Dextrofolinate Metabolism in Redox Homeostasis

FactorRole in Redox HomeostasisConnection to Dextrofolinate Metabolism
NADPH Primary cellular reductant, cofactor for antioxidant enzymes. nih.govConsumed by Dihydrofolate Reductase (DHFR) during the regeneration of tetrahydrofolate. wikipedia.org
Dihydrofolate Reductase (DHFR) Regenerates tetrahydrofolate from dihydrofolate. wikipedia.orgDirectly utilizes NADPH, linking folate metabolism to the cellular redox state. wikipedia.org
Glutathione (GSH) Major cellular antioxidant, detoxifies reactive oxygen species. mdpi.comRegeneration of GSH is dependent on NADPH. nih.gov
Reactive Oxygen Species (ROS) Signaling molecules and potential damaging agents. nih.govDetoxification pathways for ROS often require NADPH. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Folate Species Separation

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For folate analysis, various liquid chromatography techniques are employed to separate different vitamers and stereoisomers, such as Calcium dextrofolinate, from complex matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the stereoisomers of calcium folinate. A direct and rapid method has been established for the separation of calcium levofolinate and this compound using a bovine serum albumin (BSA) stationary phase chiral column. nih.gov This method's effectiveness is significantly influenced by the mobile phase's buffer concentration and pH, as well as the column temperature. nih.govresearchgate.net

One specific HPLC method utilizes a RESOLVOSIL BSA-7 chiral separation column (150 mm x 4 mm) with a mobile phase of 0.20 mol/L phosphate (B84403) buffer at a pH of 5.0. nih.gov Under these conditions, the retention times for calcium levofolinate and this compound were 18.5 minutes and 22.6 minutes, respectively, achieving a resolution (Rs) of 1.49. nih.gov The direct resolution of these stereoisomers is crucial for the quality control of pharmaceutical preparations and for investigating their distinct effects in biological systems. vulcanchem.com

ParameterValue
Column RESOLVOSIL BSA-7 (150 mm x 4 mm)
Mobile Phase 0.20 mol/L Phosphate Buffer
pH 5.0
Retention Time (Calcium levofolinate) 18.5 min
Retention Time (this compound) 22.6 min
Resolution (Rs) 1.49

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

While specific studies detailing the use of Ultra-High Performance Liquid Chromatography (UHPLC) for the direct analysis of this compound are not prevalent in the provided search results, the principles of UHPLC offer significant advantages for folate analysis in general. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without a loss of efficiency. This results in faster analysis times and enhanced resolution compared to traditional HPLC. For the complex separation of folate isomers and vitamers, the increased peak capacity and sensitivity of UHPLC would be highly beneficial, allowing for better separation from other folates and matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of folate species. ugent.be This technique allows for the determination of various folate vitamers in clinical samples, a significant advancement over older methods that could only measure total folate content. ugent.be Chiral liquid chromatography combined with LC-MS/MS has been specifically utilized to quantify levofolinate, dextrofolinate, and their metabolites in plasma samples. vulcanchem.com These highly sensitive analytical methods are essential for determining the stereoisomer-specific pharmacokinetics of these compounds. vulcanchem.com

Stable Isotope Dilution Assays (SIDAs) coupled with LC-MS/MS are a state-of-the-art methodology for the absolute quantification of folates. frontiersin.org This approach involves the use of stable isotope-labeled internal standards, which are chemically almost identical to the analyte of interest but have a different mass. rsc.org The addition of a known amount of the labeled standard at the beginning of the sample preparation process allows for the correction of analyte losses during extraction and compensates for matrix effects like ion suppression during LC-MS/MS analysis. frontiersin.orgrsc.org

SIDAs have proven to be precise, sensitive, and accurate for determining various folate vitamers, including 5-methyltetrahydrofolate and 5-formyltetrahydrofolate, using their ¹³C-labeled counterparts as internal standards. frontiersin.orgresearchgate.net This methodology has been successfully applied to the analysis of folates in diverse matrices such as food and clinical samples like plasma and tissue. frontiersin.orgplos.org Dual-label SIDAs can even differentiate between endogenous folates and administered labeled folates in bioavailability studies. hogrefe.com

The inherent instability of certain folate vitamers presents a significant challenge in their analysis. ugent.be Folates are susceptible to degradation, particularly in samples stored for long periods. ugent.be To overcome this, derivatization strategies have been developed to stabilize folate species and improve their detection by LC-MS. ugent.benih.gov

One such strategy involves the use of heavy isotope-labeled reagents to derivatize and stabilize all naturally occurring folate species. nih.gov This not only simplifies sample handling and allows for prolonged storage but also encodes the oxidation state of the folate ring and the C1 unit as isotopologues, which can be readily analyzed by LC-MS with improved sensitivity. nih.gov Another approach uses deuterated sodium cyanoborohydride to trap unstable methylene-tetrahydrofolate as a stable deuterated 5-methyl-tetrahydrofolate, enabling its accurate measurement. nih.govresearchgate.net Derivatization with reagents like acetaldehyde (B116499) can also be employed, with the resulting derivatives showing enhanced stability. acs.org These strategies are crucial for obtaining reliable and comprehensive data on the full spectrum of folate species in a sample.

Spectroscopic Approaches for Structural and Conformational Analysis (excluding basic identification)

Beyond chromatographic separation and quantification, spectroscopic techniques provide valuable insights into the structural and conformational aspects of folate molecules. While basic identification is often achieved through mass spectrometry, more advanced spectroscopic methods can elucidate finer structural details. For instance, detailed analysis of NMR and high-resolution MS/MS data can help in the complete structural elucidation of complex folate derivatives. researchgate.net These techniques are instrumental in assigning the absolute configuration of stereoisomers and understanding the three-dimensional arrangement of atoms within the molecule, which is critical for comprehending their interaction with biological targets.

Microbiological Assays in Research for Total Folate Activity Assessment

Microbiological assays are a cornerstone for determining the total biological activity of folates, including this compound. These assays are considered a gold standard because they measure all biologically active forms of folate equally. nutritionalassessment.org

The fundamental principle of this assay is the dependency of the bacterium Lactobacillus rhamnosus (formerly Lactobacillus casei) on folate for growth. nih.govmdpi.com The extent of bacterial growth is directly proportional to the amount of bioavailable folate present in the sample. nutritionalassessment.orgnih.govcdc.gov

The assay procedure involves several key steps:

Sample Preparation: The sample containing the folate to be measured is added to a specialized culture medium that contains all the necessary nutrients for L. rhamnosus growth except for folate. cdc.goveaglebio.com

Inoculation: The medium is then inoculated with a standardized culture of L. rhamnosus ATCC 7469. mdpi.comatcc.orgmedallionlabs.com

Incubation: The inoculated medium is incubated under controlled conditions, typically at 37°C for 24 to 48 hours. cdc.goveaglebio.commedallionlabs.com

Measurement: After the incubation period, the bacterial growth is quantified by measuring the turbidity of the culture using a spectrophotometer at a specific wavelength, such as 610-630 nm. eaglebio.commedallionlabs.com

Quantification: The folate concentration in the sample is determined by comparing its growth-promoting effect to that of known concentrations of a folic acid standard. eaglebio.comnih.gov

This method is highly sensitive and can be adapted for various sample types, including those with limited volume. nutritionalassessment.org The use of microtiter plates has made the assay less labor-intensive and more suitable for higher throughput. core.ac.uk

While microbiological assays measure total functional folate activity, chemical quantification methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide more specific information about individual folate vitamers. usda.govnih.gov

FeatureMicrobiological Assay (L. rhamnosus)Chemical Quantification (HPLC, LC-MS/MS)
Principle Measures growth response of folate-dependent bacteria. nutritionalassessment.orgSeparates and quantifies individual folate vitamers based on their physicochemical properties. usda.gov
Specificity Measures total biologically active folates; does not distinguish between different forms. nutritionalassessment.orgnih.govHighly specific for individual folate forms (e.g., 5-methyltetrahydrofolate, folic acid). usda.govnih.gov
Sensitivity Generally high sensitivity. nutritionalassessment.orgHPLC with UV detection can be highly sensitive for specific compounds like folic acid. nih.gov LC-MS/MS offers very high sensitivity. nih.gov
Advantages Considered the gold standard for total folate, measures all biologically active forms, relatively low cost. nutritionalassessment.orgProvides detailed information on the distribution of different folate forms. nutritionalassessment.org
Disadvantages Can be influenced by non-folate compounds that affect bacterial growth, and shows variable responses to different vitamers. nih.govresearchgate.net Does not measure biologically inactive forms like MeFox. nih.govMay not measure all folate forms due to issues with sample cleanup, stability, and lack of standards for all vitamers. usda.gov

Discrepancies can arise between the two methods. Microbiological assays may sometimes yield higher total folate values because they measure a broad range of active forms, whereas HPLC methods might not detect all vitamers present. usda.govcambridge.org Conversely, issues such as incomplete deconjugation of polyglutamates can lead to underestimation in chemical methods. nih.gov The choice of method often depends on the specific research question, with microbiological assays being ideal for assessing total biological folate activity and chromatographic methods being superior for detailed metabolic profiling.

Techniques for Assessing Protein-Folate Binding and Interaction

The interaction of folates with proteins, particularly folate-binding proteins (FBP), is critical for their transport and cellular uptake. Several techniques are employed to study these interactions.

Competitive Protein Binding Assays (CPBA): These assays utilize the high affinity between folate and FBP. nih.gov In a typical setup, a known amount of labeled folate competes with unlabeled folate (from the sample) for a limited number of binding sites on FBP. The amount of bound labeled folate is inversely proportional to the concentration of folate in the sample. nih.govnih.gov

Affinity Chromatography: This technique is used for both purification and interaction analysis. FBP is immobilized on a solid support, which then selectively binds folates from a sample. This is often used as a sample clean-up and concentration step before analysis by other methods like HPLC. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., FBP) is immobilized. This allows for the determination of association and dissociation rate constants. researchgate.netresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme-Labeled Protein Ligand Binding Assay (ELPLBA): These are plate-based assays used to quantify FBP or folate. researchgate.net In an ELPLBA for folate, FBP can be used as the binding protein instead of an antibody, and the amount of folate is determined through an enzymatic colorimetric reaction. pbbmi.org

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan residues in FBP upon folate binding can be monitored to study the binding process and conformational changes in the protein. researchgate.net

Size Exclusion Chromatography and Mass Spectrometry: These methods can be used to study the self-association of FBP and how it is influenced by folate binding. researchgate.net

These techniques have been instrumental in characterizing the binding affinity and kinetics of various folate forms with FBP, which is crucial for developing analytical tools and understanding the physiological roles of these proteins. nih.govresearchgate.net

Sample Preparation Techniques for Folate Extraction and Stabilization in Biological Matrices

The accurate analysis of folates like this compound from biological matrices (e.g., blood, plasma, tissues) is challenging due to their low concentrations, chemical instability, and the complexity of the matrix itself. nih.govtandfonline.com Effective sample preparation is therefore a critical step.

Key Steps in Sample Preparation:

Extraction: The primary goal is to release folates from the sample matrix. In food and some biological samples, this often involves a trienzyme treatment using protease, α-amylase, and conjugase (γ-glutamyl hydrolase). nih.govnih.gov Protease and α-amylase break down protein and carbohydrate matrices, respectively, to release trapped folates. nih.govoup.com Conjugase is essential for hydrolyzing polyglutamyl forms of folates into their monoglutamyl derivatives, which are more readily measured by most analytical methods. cambridge.orgoup.com For blood samples, hemolysis is performed to release intracellular folates from red blood cells. tandfonline.com

Stabilization: Folates are highly susceptible to degradation by oxidation, light, and heat. nih.govtandfonline.com Therefore, stabilization is crucial throughout the sample preparation process.

Antioxidants: Ascorbic acid is commonly added to samples to prevent oxidative degradation. ugent.benih.gov Other reducing agents like DL-dithiothreitol (DTT) and 2-mercaptoethanol (B42355) are also used to protect labile folate forms. ugent.bersc.org

pH Control: Folate stability is pH-dependent. Buffers are used to maintain an optimal pH, typically between 5 and 10, to prevent degradation and interconversion of different folate forms. tandfonline.comhelsinki.fi

Protection from Light and Temperature: Samples are typically processed under low light conditions and kept cool or on ice. nutritionalassessment.orghelsinki.fi For long-term storage, freezing at -70°C or -80°C is recommended. ugent.benih.gov

Purification and Cleanup: After extraction, samples often undergo a purification step to remove interfering substances.

Solid-Phase Extraction (SPE): Ion-exchange SPE is a common method for extracting and concentrating folates from complex matrices like whole blood or plasma. helsinki.fi

Affinity Chromatography: As mentioned earlier, columns with immobilized FBP can be used for highly specific purification of folates. usda.govnih.gov

The choice of sample preparation technique depends on the biological matrix, the specific folate forms of interest, and the subsequent analytical method. For instance, while a 30-minute incubation with a deconjugase enzyme might be sufficient for microbiological assays, longer incubation times are often required for complete deconjugation before HPLC-MS/MS analysis. nih.gov

Preclinical and in Vitro Research Models for Mechanistic Elucidation

Cell Culture Models for Studying Folate Metabolism and Transport

Cell-based models are fundamental for dissecting the molecular pathways influenced by folate derivatives. They provide a controlled environment to study cellular uptake, metabolic conversion, and the impact on cellular processes like proliferation and DNA synthesis.

Established cell lines are invaluable tools for investigating the specifics of folate transport and metabolism. Human epidermoid carcinoma (KB) cells are frequently used in folate research because they overexpress the folate receptor (FR), making them an excellent model for studying FR-mediated uptake. researchgate.net Studies have used KB cells to evaluate the efficacy of folate-targeted delivery systems, where the association of folate-linked molecules with the cells can be measured and is blockable by excess folic acid, confirming the FR-specific nature of the interaction. researchgate.net

The human promyelocytic leukemia (HL-60) cell line and Chinese Hamster Ovary (CHO) cells are also staple models in this field. nih.govdtic.mildtic.mil For instance, CHO cells have been instrumental in molecular studies confirming models of synergy between folate deficiency and certain chemotherapeutic agents. dtic.mil They have also been used in mutagenesis assays to investigate how folate status affects DNA damage and repair. dtic.mil Genetically engineered CHO cells, such as those expressing folate receptor beta (CHO-FRβ), serve as specific tools to assess the binding and activity of folate-related compounds and antibodies targeting these receptors. nih.gov Research has also utilized V79 cells, a fibroblast line derived from Chinese hamster lungs, to demonstrate the protective effects of folinic acid against the genotoxicity of methotrexate (B535133), providing mechanistic insights into its cytoprotective role. vulcanchem.com

These cell lines allow researchers to explore how different folate forms, including the stereoisomers of folinic acid like dextrofolinate, interact with cellular machinery.

Table 1: Established Cell Lines in Folate Research

Cell Line Type Key Research Applications in Folate Metabolism
KB Cells Human Epidermoid Carcinoma Studying folate receptor (FR)-mediated uptake; evaluating folate-targeted drug delivery. researchgate.net
HL-60 Human Promyelocytic Leukemia Investigating folate receptor beta expression and targeted therapies. nih.gov
CHO Chinese Hamster Ovary Elucidating folate-drug interactions; mutagenesis assays; studying folate deficiency effects. dtic.mildtic.mil

| V79 | Chinese Hamster Lung Fibroblast | Demonstrating cytoprotective effects of folinic acid against methotrexate-induced damage. vulcanchem.com |

Human induced pluripotent stem cells (iPSCs) have revolutionized disease modeling, including for conditions related to folate metabolism. By reprogramming somatic cells from patients, iPSCs can be differentiated into various cell types that retain the patient's genetic background. mdpi.com This technology is particularly powerful for studying developmental processes. For example, iPSCs derived from fetuses with spina bifida aperta, a type of neural tube defect, have been used to model the condition in vitro. researchgate.net These models show that folic acid exposure is crucial for the proper formation of neural tube structures and the robust differentiation of mesodermal tissues. researchgate.net Such iPSC models provide a powerful tool to investigate the molecular mechanisms underlying how folates contribute to neural development. researchgate.net

Furthermore, iPSC-derived models are used to study rare neurometabolic disorders. An iPSC-derived astrocyte model from a patient with nonketotic hyperglycinemia, a disorder involving the glycine (B1666218) cleavage system which is linked to folate metabolism, has been developed. mdpi.com These models help elucidate how genetic defects impact the serine-glycine-one-carbon metabolism and astrocyte differentiation, offering new perspectives on the pathology. mdpi.com Human mesenchymal stem cells (MSCs) have also been studied in conjunction with folic acid to examine their combined effects on wound healing models, highlighting folic acid's role in cell proliferation and tissue regeneration. nih.gov

In Vitro Enzymatic Assays for Characterizing Dextrofolinate as Substrate or Cofactor

In vitro enzymatic assays are essential for determining the precise biochemical activity of a molecule like calcium dextrofolinate. databiotech.co.ilresearchgate.net These assays measure the activity of specific enzymes in a controlled, cell-free environment, allowing researchers to quantify how a compound interacts with an enzyme as a substrate, inhibitor, or cofactor. databiotech.co.ilsigmaaldrich.comelysia-bioscience.com

The metabolism of folates involves a complex network of enzymes. Key enzymes include dihydrofolate reductase (DHFR), which reduces folic acid to its active tetrahydrofolate form, and methylenetetrahydrofolate reductase (MTHFR), which is critical for the conversion of folates into the form needed for methionine synthesis. tavernarakislab.gr Methionine synthase (MTR) and methionine synthase reductase (MTRR) are also central to this cycle. tavernarakislab.grfrontiersin.org

To characterize dextrofolinate, researchers would use purified enzymes in assays to determine its binding affinity and reaction kinetics. For example, its ability to act as a cofactor for enzymes like thymidylate synthase or its potential inhibitory effects on enzymes like DHFR could be quantified and compared to its levo-isomer, levofolinate, or other folates. nih.gov These assays often use techniques like spectrophotometry or fluorescence to measure the rate of product formation or substrate depletion. researchgate.netnih.gov Such studies are critical for understanding the stereospecificity of enzymatic reactions within the folate pathway and explaining the different biological activities of dextrofolinate and levofolinate. vulcanchem.com

Mechanistic Studies in Animal Models (non-therapeutic applications)

Animal models provide a systemic context to understand the complex dynamics of folate metabolism, transport, and physiological impact that cannot be replicated in vitro.

The nematode Caenorhabditis elegans is a powerful and genetically tractable model organism for dissecting fundamental biological pathways, including folate metabolism. physiology.orgnih.govmdpi.com Its simple anatomy, short lifespan, and well-defined genome make it ideal for genetic screens and mechanistic studies. physiology.org Research using C. elegans has shown that it possesses a specialized folate uptake system analogous to that in humans. physiology.org

Studies in C. elegans have revealed novel roles for folates beyond their classic function as vitamins in one-carbon metabolism. For instance, specific bacterial folates have been identified as exogenous signals that stimulate germline stem cell proliferation, a process independent of their role in nucleotide synthesis. nih.gov This suggests that microbiota-derived folates can act as signaling molecules. nih.gov Furthermore, C. elegans models have been used to explore the effects of folate on aging, with findings suggesting that inhibiting folate synthesis in their bacterial diet can prevent the acceleration of aging. researchgate.net These models allow for the dissection of how dietary folate and microbial folate metabolism interact to influence the host's physiology and lifespan. nih.govmdpi.com

Murine models are indispensable for studying the systemic effects of folate metabolism and transport in a mammalian system. researchgate.netnih.govashpublications.org Genetically engineered mice have been developed to mimic human diseases of folate malabsorption and metabolism. frontiersin.orgresearchgate.netnih.govashpublications.org

One key model is the PCFT-deficient mouse, which has a targeted deletion of the Slc46a1 gene that codes for the Proton-Coupled Folate Transporter. nih.govashpublications.org These mice develop severe systemic folate deficiency due to disrupted intestinal folate uptake, leading to conditions like megaloblastic anemia. researchgate.netashpublications.org This model has been crucial for confirming the non-redundant, critical role of PCFT in intestinal folate absorption and erythropoiesis and serves as an accurate animal model for hereditary folate malabsorption. nih.govashpublications.org

Another important model is the Mtrrgt mouse, which has a hypomorphic mutation in the methionine synthase reductase gene. frontiersin.org This mutation disrupts the activation of methionine synthase, impairing the use of methyl groups from the folate cycle. frontiersin.org These mice exhibit a range of developmental defects, including neural tube defects, and are used to assess the effects of abnormal folate metabolism on embryonic development and epigenetic regulation. frontiersin.org Studies with these and other murine models, such as the collagen-induced arthritis model, also allow for the investigation of how folate levels are affected by disease states and therapeutic interventions. mdpi.com

Table 2: Animal Models for Studying Folate Metabolism

Model Organism Specific Model Key Research Focus Major Findings
C. elegans Wild-type and mutant strains (e.g., folt-1/RFC) Folate uptake, pathway dissection, role of microbial folates, aging. Identified a specialized folate uptake system. physiology.org Showed bacterial folates can act as signaling molecules for stem cell proliferation. nih.gov Linked folate metabolism to lifespan regulation. researchgate.net
Mouse PCFT knockout (Slc46a1-/-) Systemic folate transport, intestinal absorption, hereditary folate malabsorption. Confirmed PCFT's critical role in intestinal folate uptake. nih.govashpublications.org Model accurately reflects human folate deficiency anemia. researchgate.net

| Mouse | MTRR mutant (Mtrrgt/gt) | Intracellular folate metabolism, one-carbon cycle, developmental defects. | Links defective folate metabolism to congenital malformations and epigenetic changes. frontiersin.org |

Utilization of Folate Antagonists as Biochemical Probes in Mechanistic Research.worktribe.comhpra.ie

Folate antagonists are indispensable tools in preclinical and in vitro research for elucidating the precise biochemical and cellular mechanisms of this compound. These antagonists, most notably methotrexate (MTX), function by selectively inhibiting key enzymes in the folate metabolic pathway, primarily dihydrofolate reductase (DHFR). worktribe.comnih.gov By creating a controlled state of intracellular folate depletion, researchers can use these antagonists as probes to investigate how this compound bypasses this enzymatic blockade and restores cellular functions. This approach allows for a detailed examination of its metabolic pathways, interactions with downstream enzymes, and its efficacy in cellular rescue mechanisms. vulcanchem.com

The primary use of folate antagonists as biochemical probes is to simulate the conditions of high-dose chemotherapy in a controlled laboratory setting. In such models, the antagonist-induced inhibition of DHFR halts the regeneration of tetrahydrofolate (THF), the active cofactor required for the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. worktribe.comnih.gov The introduction of this compound into these systems allows for a direct assessment of its ability to serve as an alternative source of reduced folates, thereby circumventing the MTX-induced metabolic block. vulcanchem.com

In vitro studies using various cell lines have been instrumental in quantifying the cytoprotective effects of dextrofolinate. For instance, cancer cell lines such as the human T-lymphoblast cell line MOLT-4 or the colon cancer cell line HT29 are first treated with a folate antagonist like methotrexate to induce cytotoxicity and cell cycle arrest. nih.govculturecollections.org.uk Subsequent administration of this compound and measurement of outcomes—such as the restoration of nucleotide pools, resumption of DNA synthesis, and cell viability—provide direct evidence of its mechanism. nih.gov

Furthermore, these models are critical for dissecting the stereospecificity of folinate metabolism. While the l-isomer (levofolinate) is the biologically active form, the d-isomer (dextrofolinate) also participates in metabolic processes, albeit differently. vulcanchem.com By using an antagonist to shut down the main folate pathway, researchers can compare the rescue efficiency of dextrofolinate against levofolinate. Such comparative studies help to characterize the unique interactions of dextrofolinate with folate-dependent enzymes and transport mechanisms, revealing the extent to which it is metabolized and utilized by cells. vulcanchem.comresearchgate.net For example, studies have quantified the plasma concentrations of dextrofolinate and its metabolite, d-5-methyltetrahydrofolate, after administration, providing insights into its metabolic fate in a system where the primary folate pathway is obstructed. researchgate.net

The development of MTX-resistant cell lines, such as HT29-MTX, provides a further refined model for investigation. culturecollections.org.uk These cells often exhibit altered folate transport or DHFR expression, and using them in studies with this compound can help elucidate resistance mechanisms and the specific pathways that dextrofolinate utilizes to exert its effects in such environments.

The table below summarizes key findings from in vitro research where folate antagonists were used as probes to understand the mechanisms of folinic acid isomers, including dextrofolinate.

Cell Line ModelFolate Antagonist ProbeKey Research FindingsMechanistic Elucidation for Dextrofolinate
MOLT-4 (Human T-lymphoblasts)Methotrexate (MTX)MTX treatment led to a dose-dependent depletion of deoxyribonucleotide pools and a halt in cell cycle progression. nih.gov The subsequent addition of folinic acid could reverse these effects.Demonstrates the fundamental ability of folinate isomers to bypass the DHFR block and restore the necessary precursors for DNA synthesis.
HT29 (Human Colon Cancer)Methotrexate (MTX)An MTX-resistant sub-line (HT29-MTX) was developed that showed a homogenous population of differentiated goblet cells, indicating metabolic adaptation to DHFR inhibition. culturecollections.org.ukProvides a model to study how dextrofolinate is utilized in cells with acquired resistance to folate antagonists, probing alternative metabolic or transport pathways.
A549 (Human Lung Adenocarcinoma)Methotrexate (MTX)Studies on intracellular metabolism showed that the conversion of MTX to its active polyglutamated forms (MTX-PGs) by folylpolyglutamate synthetase (FPGS) is a rate-limiting step at high concentrations. plos.orgHighlights the importance of downstream enzymes in folate metabolism. Using MTX as a probe allows for the investigation of how dextrofolinate interacts with enzymes like FPGS, which also metabolize natural folates.
L1210 (Mouse Leukemia)Methotrexate (MTX)Research established a clear relationship between intracellular MTX levels, DHFR inhibition, and the suppression of DNA synthesis. Folinic acid was shown to effectively rescue cells from these effects.Validates the rescue mechanism of folinic acid at the cellular level, providing a basis for understanding how dextrofolinate contributes to the replenishment of the reduced folate pool.

Beyond cellular models, folate antagonists are employed in enzyme-centric assays to probe molecular interactions directly. Competitive binding assays, for instance, use antagonists to determine the affinity of dextrofolinate and its metabolites for various enzymes in the folate pathway. nih.gov In these systems, a purified enzyme is incubated with the antagonist and varying concentrations of dextrofolinate. The degree to which dextrofolinate displaces the antagonist provides a quantitative measure of its binding affinity (Ki). While the affinity of dextrofolinate for enzymes like DHFR is significantly lower than that of methotrexate or even levofolinate, these studies are crucial for mapping its complete biochemical interaction profile. nih.gov

Fluorescence and stopped-flow kinetic studies have also utilized methotrexate to probe the conformational changes in DHFR upon binding. nih.gov These techniques offer a baseline understanding of the enzyme's active site. By extension, similar systems can be used to study the weaker and more transient interactions that might occur with dextrofolinate, shedding light on its distinct enzymatic kinetics.

The following table outlines how folate antagonists are used as tools in biochemical assays to characterize the interactions of folinate isomers.

Assay TypeFolate Antagonist RoleParameter MeasuredMechanistic Insight Provided
Competitive Enzyme Inhibition AssayAs a reference inhibitor/competitor (e.g., MTX)Inhibition constant (Ki) of dextrofolinate for a target enzyme (e.g., DHFR, thymidylate synthase).Quantifies the binding affinity of dextrofolinate to key folate-dependent enzymes, helping to explain its lower biological activity compared to the levo-isomer.
Enzyme Kinetic Studies (e.g., Stopped-Flow)As a probe to characterize enzyme active site and conformational changes upon binding. nih.govAssociation and dissociation rate constants (k_on, k_off) for the enzyme-ligand interaction. nih.govProvides a detailed model of enzyme dynamics, which can be used as a comparative framework to understand the transient binding and metabolic processing of dextrofolinate.
Cellular Uptake Competition AssayAs a competitor for transport proteins (e.g., reduced folate carrier). hpra.ieInhibition of dextrofolinate transport into cells.Elucidates the shared and distinct transport mechanisms of dextrofolinate and antagonists, explaining how they compete for entry into cells. hpra.ie
Metabolite Analysis via LC-MS/MSTo create a metabolic block, allowing for the tracking of specific metabolites.Concentration of dextrofolinate and its metabolites (e.g., d-5-methyltetrahydrofolate) over time. researchgate.netMaps the specific metabolic fate of the d-isomer within the cell when the primary folate conversion pathway is inhibited. researchgate.net

Theoretical Frameworks and Hypotheses in Dextrofolinate Research

Dextrofolinate's Contribution to Biochemical Pathway Interconnectedness

Calcium dextrofolinate, as a biologically active form of folate, is integral to the complex network of biochemical reactions known as one-carbon metabolism. nih.govmdpi.com This network is fundamental for transferring one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups, to various biosynthetic pathways. wikipathways.org The central role of folates lies in their function as cofactors for enzymes that mediate these transfers, linking several critical metabolic processes. mdpi.comcellsignal.com

The primary pathways interconnected by folate metabolism include:

Nucleotide Synthesis: Folates are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525). nih.govwikipathways.org Specifically, 10-formyltetrahydrofolate is required for two steps in the purine (B94841) synthesis pathway, providing the carbon atoms that form the purine ring structure. wikipedia.org The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step for DNA synthesis and repair, is catalyzed by thymidylate synthase and requires 5,10-methylenetetrahydrofolate as the one-carbon donor. wikipathways.orgcellsignal.com

Amino Acid Homeostasis: One-carbon metabolism directly governs the levels of several amino acids, including serine, glycine (B1666218), and methionine. nih.govmdpi.com The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for the folate pool. mdpi.comnih.gov Furthermore, 5-methyltetrahydrofolate donates its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. cellsignal.com This links the folate cycle to the methionine cycle, which is crucial for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation. cellsignal.com

Redox Defense: The folate network intersects with the transsulfuration pathway, which supports the production of glutathione (B108866), a primary cellular antioxidant. mdpi.com By influencing homocysteine levels, folate metabolism indirectly affects the synthesis of cysteine, a precursor for glutathione. nih.gov

Dextrofolinate enters this network as a reduced folate, bypassing the initial reduction steps required by the synthetic, oxidized form, folic acid. mdpi.com Folic acid must first be reduced to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). mdpi.comvirginia.edu Dextrofolinate's structure allows it to be readily converted to THF and other active folate derivatives, thus directly participating in the interconnected pathways that are vital for cellular proliferation, maintenance, and function. mdpi.com

Hypothesized Roles in Cellular Homeostasis and Stress Responses

Cellular homeostasis is the maintenance of a stable internal environment, and cells have evolved intricate stress response pathways to counteract perturbations. numberanalytics.comnih.gov Theoretical roles for dextrofolinate in these processes are hypothesized based on its functions within one-carbon metabolism and the presence of the calcium ion.

Oxidative Stress Response: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. numberanalytics.commdpi.com This can lead to damage of cellular components and disrupt signaling pathways. mdpi.com A key hypothesis is that dextrofolinate supports the cellular antioxidant defense system. Folate metabolism is linked to the synthesis of glutathione, a critical antioxidant, via the transsulfuration pathway. mdpi.com By providing the necessary one-carbon units for the methionine cycle, dextrofolinate helps maintain the flux towards cysteine and subsequent glutathione production, thereby bolstering the cell's capacity to mitigate oxidative damage. nih.govmdpi.com

Furthermore, the calcium component of the compound is significant, as calcium signaling is deeply intertwined with oxidative stress. nih.gov Oxidative stress can trigger an influx of Ca2+ into the cytoplasm from extracellular sources and the endoplasmic reticulum (ER). nih.gov This rise in cytosolic Ca2+ can lead to mitochondrial calcium overload, which in turn can exacerbate ROS production, creating a damaging feedback loop. mdpi.comnih.gov While excess calcium is detrimental, regulated calcium signaling is essential for activating adaptive responses. It is hypothesized that providing this compound could influence these signaling pathways, although the precise mechanisms require further elucidation.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The ER is a critical site for protein folding and lipid synthesis. mdpi.com Perturbations such as nutrient deprivation, disruptions in calcium homeostasis, or oxidative stress can lead to the accumulation of misfolded proteins in the ER, a condition known as ER stress. nih.gov This activates the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. mdpi.comnih.gov If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal. nih.gov Folate-dependent pathways contribute to the synthesis of amino acids and nucleotides required for producing chaperone proteins and other components of the UPR. Therefore, dextrofolinate is hypothesized to support the cell's ability to mount an effective UPR, potentially delaying the switch to apoptosis and promoting cell survival under stress. researchgate.net

Table 1: Hypothesized Contributions of this compound to Cellular Stress Responses

Stress TypeHypothesized Mechanism of ActionRelevant Metabolic ConnectionReference
Oxidative StressSupports the synthesis of the antioxidant glutathione by providing one-carbon units for the methionine cycle, which produces the precursor cysteine.Folate Cycle, Methionine Cycle, Transsulfuration Pathway nih.govmdpi.com
Oxidative StressPotentially modulates calcium signaling pathways that are disrupted during oxidative stress.Calcium Signaling mdpi.comnih.govnih.gov
Endoplasmic Reticulum (ER) StressProvides essential building blocks (amino acids, nucleotides) for the Unfolded Protein Response (UPR), aiding in the synthesis of chaperones and other recovery proteins.Amino Acid Synthesis, Nucleotide Synthesis mdpi.comnih.gov

Theoretical Models of Folate Flow and Partitioning within Complex Metabolic Networks

Understanding how cells manage and distribute folate pools is critical for comprehending their metabolic state. Researchers employ theoretical and mathematical models to simulate the flow (flux) and partitioning of folates among competing biochemical pathways. nih.gov

One of the foundational conceptual models is the "methyl trap" hypothesis . This model explains the functional folate deficiency that occurs in vitamin B12 deficiency. nih.gov The remethylation of homocysteine to methionine depends on both 5-methyltetrahydrofolate and vitamin B12 (as a cofactor for methionine synthase). cellsignal.comnih.gov When vitamin B12 is deficient, the reaction slows, causing 5-methyltetrahydrofolate to accumulate. nih.gov Because the reaction that produces 5-methyltetrahydrofolate is functionally irreversible, folate becomes "trapped" in this form, making it unavailable for other essential reactions like the synthesis of purines and thymidylate, which require different THF derivatives. nih.gov

More complex mathematical and computational models have been developed to provide a more quantitative understanding of folate metabolism. These models often represent the metabolic network as a system of differential equations, with enzymatic reactions typically described using Michaelis-Menten kinetics. nih.gov They are used to:

Predict Metabolic Flux: Quantify the flow of one-carbon units through different branches of the network under various conditions. nih.gov

Simulate Perturbations: Test hypotheses about the effects of genetic polymorphisms (e.g., in the MTHFR gene), nutrient availability, or drug interventions on folate distribution. nih.gov

Analyze Cellular Compartmentation: Model the distinct but interconnected folate pathways in the cytosol, mitochondria, and nucleus. mdpi.com

Bayesian models have also been applied, particularly in population studies, to estimate red blood cell (RBC) folate concentrations and predict health outcomes. bmj.com These models can integrate data from various sources, such as dietary intake, genetic information, and disease incidence, to create a probabilistic framework for understanding folate status at a population level. bmj.com For instance, such models have been used to predict the risk of neural tube defects based on the distribution of RBC folate concentrations in different populations. bmj.com

Table 2: Theoretical Models in Folate Research

Model TypeDescriptionPrimary ApplicationReference
Methyl Trap HypothesisA conceptual model explaining how vitamin B12 deficiency leads to a functional folate deficiency by sequestering folate as 5-methyltetrahydrofolate.Explaining the biochemical basis of megaloblastic anemia in B12 deficiency. nih.gov
Kinetic Mathematical ModelsSystems of differential equations based on enzyme kinetics (e.g., Michaelis-Menten) to simulate the dynamics of the entire folate network.Predicting metabolic fluxes, understanding drug resistance, and simulating the impact of genetic variations. nih.gov
Bayesian Statistical ModelsProbabilistic models used to integrate diverse datasets and estimate parameters, such as population-level folate status and associated disease risks.Public health research, such as determining optimal folate levels for disease prevention. bmj.com

Future Directions in Fundamental Research on Calcium Dextrofolinate

Identification of Unexplored Metabolic Pathways and Unknown Enzymes

While the primary metabolic pathways of folates are well-documented, the full spectrum of their biotransformation may not be completely understood. The existence of minor or alternative metabolic routes for dextrofolinate, the dextrorotatory isomer of folinic acid, remains a possibility. Future research will likely focus on identifying these unexplored pathways and the novel enzymes that may catalyze them. nih.govnih.govnih.govillinois.edu The discovery of new enzymes and metabolic pathways is a continuous endeavor in biochemistry. nih.govillinois.edunih.govresearchgate.netresearchgate.net

Key research questions in this area include:

Are there alternative enzymatic processes for the conversion of dextrofolinate to its active tetrahydrofolate derivatives?

Do specific cellular conditions or genetic backgrounds favor these alternative pathways?

What are the identities and characteristics of any novel enzymes involved in dextrofolinate metabolism?

The identification of such pathways and enzymes could reveal new points of regulation and potential targets for therapeutic intervention. Methodologies for this exploration could involve advanced metabolomics to detect previously un identified intermediates and genetic screening to uncover enzymes with novel catalytic activities. nih.gov

Development of Novel Spectroscopic and Imaging Probes for In Situ Folate Dynamics

Understanding the real-time dynamics of dextrofolinate within living cells is crucial for a complete picture of its function. The development of novel spectroscopic and imaging probes will be instrumental in visualizing the uptake, trafficking, and metabolic conversion of dextrofolinate at the subcellular level. nih.govnih.govthermofisher.com Fluorescent probes, for example, can be designed to specifically bind to dextrofolinate or its metabolites, allowing for their localization and concentration to be monitored in real-time. nih.govmdpi.com

Future advancements in this area may include:

Multiplexed Probes: Probes capable of simultaneously detecting multiple folate species to understand their interplay.

Ratiometric Sensors: Probes that provide quantitative measurements of folate concentrations by exhibiting a change in their fluorescence emission spectrum upon binding.

Super-Resolution Microscopy Compatible Probes: Probes that enable the visualization of folate dynamics at a resolution beyond the diffraction limit of light. nih.gov

These tools will provide unprecedented insights into the spatiotemporal regulation of folate metabolism and how it is influenced by various physiological and pathological states.

Advanced In Vitro and In Vivo Models for Systems-Level Mechanistic Elucidation

To fully understand the complex biological roles of calcium dextrofolinate, researchers are moving beyond simple cell culture systems to more sophisticated models that better recapitulate human physiology. technologynetworks.comnih.govresearchgate.netresearchgate.netnih.gov These advanced models are essential for elucidating the systems-level mechanisms of dextrofolinate action.

Model TypeDescriptionPotential Application for Dextrofolinate Research
Organoids Three-dimensional cell cultures that self-organize into structures mimicking the architecture and function of native organs. nih.govresearchgate.netnih.govStudying the tissue-specific metabolism and function of dextrofolinate in a more physiologically relevant context.
Organs-on-a-Chip Microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the functions of organs and tissues. nih.govresearchgate.netnih.govInvestigating the pharmacokinetics and pharmacodynamics of dextrofolinate in a multi-organ system.
Humanized Mice Immunodeficient mice engrafted with human cells or tissues, allowing for the study of human-specific biological processes. nih.govresearchgate.netExamining the role of the human immune system in dextrofolinate metabolism and response.

These models, combined with high-throughput screening and computational modeling, will enable a more comprehensive and predictive understanding of how dextrofolinate functions within a complex biological system. nih.gov

Deeper Understanding of Epigenetic Regulation and Genetic Polymorphisms Affecting Dextrofolinate Metabolism

The metabolism of folates is intricately linked to epigenetic processes, such as DNA methylation and histone modification, which are crucial for gene regulation. nih.govnih.govyoutube.com Furthermore, genetic variations in the enzymes and transporters involved in folate metabolism can significantly impact an individual's response to dextrofolinate.

Future research in this domain will aim to:

Elucidate the precise mechanisms by which dextrofolinate and its metabolites influence the epigenome. nih.govyoutube.com

Identify and characterize novel genetic polymorphisms that affect dextrofolinate transport and metabolism. nih.govresearchgate.netnih.govmdpi.com

Understand how the interplay between genetic and epigenetic factors determines individual differences in dextrofolinate efficacy.

This knowledge will be critical for the development of personalized medicine approaches, where treatments can be tailored to an individual's genetic and epigenetic profile.

Integration of Omics Data for Comprehensive Folate Network Analysis

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to study the intricate network of folate metabolism in a holistic manner. frontiersin.orgfrontiersin.orgnih.govnih.govyoutube.com Integrating these multi-omics datasets will be key to constructing comprehensive models of the folate network and understanding how it is perturbed in disease. frontiersin.orgfrontiersin.orgnih.govnih.gov

A systems biology approach, which combines experimental data with computational modeling, will be essential for:

Mapping the complete network of interactions between genes, proteins, and metabolites involved in dextrofolinate metabolism. nih.govnih.govyoutube.comusda.gov

Identifying key nodes and regulatory hubs within the folate network that can be targeted for therapeutic intervention.

Predicting how the network will respond to various genetic and environmental perturbations.

This integrated approach promises to yield a deeper and more dynamic understanding of the role of this compound in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.